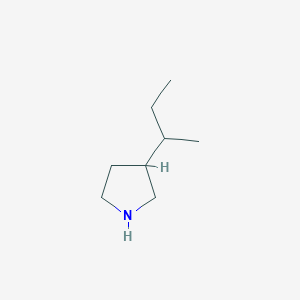

3-(1-Methylpropyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butan-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-7(2)8-4-5-9-6-8/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDQACYVUCFJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Methylpropyl Pyrrolidine and Its Analogs

Stereoselective and Asymmetric Synthesis Strategies

The demand for enantiomerically pure 3-substituted pyrrolidines has driven the development of numerous stereoselective and asymmetric synthetic strategies. These methods are crucial for accessing specific stereoisomers of 3-(1-Methylpropyl)pyrrolidine, which may exhibit distinct biological activities.

Kinetic Resolution Protocols in Enantioselective Pathways

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of 3-substituted pyrrolidines, kinetic resolution can be applied to racemic precursors to afford enantiomerically enriched products.

One common approach involves the enzymatic resolution of a racemic intermediate. For instance, a racemic mixture of a 3-alkyl-pyrrolidine precursor could be subjected to acylation catalyzed by a lipase. The enzyme will selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. While effective, a significant drawback of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) has emerged as a more efficient strategy. In DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% for the desired enantiomer. For the synthesis of 3-alkylpyrrolidines, a DKR process could involve the combination of a chemical racemization catalyst with an enantioselective enzymatic acylation.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Lipase + Ruthenium Catalyst | Racemic N-protected 3-alkylpyrrolidinol | Enantiopure N-protected 3-alkylpyrrolidinyl acetate | >95% | >90% |

| Chiral Phosphoric Acid | Racemic 3-substituted pyrroline (B1223166) | Enantiopure 3-substituted pyrrolidine (B122466) | up to 90% | ~50% (for unreacted starting material) |

This table presents representative data for kinetic resolution of related substrates, illustrating the potential of these methods for the synthesis of enantiopure 3-(1-Methylpropyl)pyrrolidine.

Organocatalytic Approaches (e.g., Proline-derived and Diarylprolinol Silyl (B83357) Ethers)

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional catalysis. Chiral secondary amines, particularly those derived from proline, are highly effective catalysts for the enantioselective functionalization of carbonyl compounds. researchgate.netresearchgate.netresearchgate.netnih.govwikipedia.org

Proline and its derivatives can catalyze the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, a key step in the construction of substituted pyrrolidines. researchgate.net For the synthesis of 3-(1-Methylpropyl)pyrrolidine, a plausible route would involve the conjugate addition of a propanal derivative to a nitroalkene, followed by reduction of the nitro group and reductive amination to form the pyrrolidine ring. The stereochemistry at the C3 position would be controlled by the chiral proline catalyst.

Diarylprolinol silyl ethers, a class of highly effective organocatalysts, have demonstrated broad applicability in a variety of asymmetric transformations. nih.govresearchgate.netresearchgate.net These catalysts can activate α,β-unsaturated aldehydes towards nucleophilic attack through the formation of a chiral iminium ion. nih.gov This strategy can be employed for the enantioselective synthesis of 3-substituted pyrrolidines through various cascade reactions.

| Catalyst | Reactant A | Reactant B | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (S)-Proline | Aldehyde | Nitroalkene | Substituted Pyrrolidine Precursor | >95:5 | >98% |

| (S)-Diphenylprolinol Silyl Ether | α,β-Unsaturated Aldehyde | Malonate Derivative | Functionalized Pyrrolidine | >20:1 | >99% |

This table showcases the high levels of stereocontrol achievable with proline-derived and diarylprolinol silyl ether catalysts in reactions that can be adapted for the synthesis of 3-(1-Methylpropyl)pyrrolidine analogs.

Chiral Auxiliary-Controlled 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful method for the direct construction of the pyrrolidine ring. acs.orgnih.gov When a chiral auxiliary is attached to either the azomethine ylide or the dipolarophile, the stereochemical outcome of the cycloaddition can be effectively controlled.

For the synthesis of 3-(1-Methylpropyl)pyrrolidine, a chiral auxiliary, such as a derivative of a chiral amino alcohol, can be attached to the nitrogen atom of the azomethine ylide. The cycloaddition of this chiral ylide with an appropriate alkene, such as 3-methyl-1-pentene, would lead to the formation of a diastereomerically enriched pyrrolidine. Subsequent removal of the chiral auxiliary would furnish the desired enantiopure product.

The diastereoselectivity of these reactions is often high, and the choice of the chiral auxiliary and reaction conditions can influence which diastereomer is formed preferentially.

| Chiral Auxiliary | Azomethine Ylide Precursor | Dipolarophile | Diastereomeric Excess (de) |

| (R)-2,5-Diphenyloxazolidinone | Glycine ester imine | 3-Methyl-1-pentene | >95% |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | N-metalated azomethine ylide | Alkene | >90% |

This table illustrates the effectiveness of chiral auxiliaries in directing the stereochemical outcome of 1,3-dipolar cycloaddition reactions for the synthesis of substituted pyrrolidines.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. nih.govacs.orgnih.gov In the context of 3-(1-Methylpropyl)pyrrolidine synthesis, this strategy can be applied to the enantioselective reduction of a corresponding 3-(1-methylpropyl)-pyrroline precursor.

Chiral phosphine (B1218219) ligands, in combination with transition metals such as rhodium, ruthenium, or iridium, form catalysts that can deliver hydrogen to the double bond of the pyrroline in a highly stereoselective manner. The choice of ligand and metal is crucial for achieving high enantioselectivity. This method offers the advantage of high atom economy and often proceeds under mild reaction conditions.

| Catalyst System (Metal/Ligand) | Substrate | Enantiomeric Excess (ee) |

| Rh(I) / (R,R)-DuPhos | N-protected 3-(1-methylpropyl)-1H-pyrrole | >98% |

| Ru(II) / (S)-BINAP | 3-(1-Methylpropyl)-2H-pyrrole | >95% |

| Ir(I) / (S,S)-f-Binaphane | N-Boc-3-(1-methylpropyl)-2,5-dihydro-1H-pyrrole | >99% |

This table provides examples of catalyst systems and their performance in the asymmetric hydrogenation of related substrates, indicating the potential for the synthesis of chiral 3-(1-Methylpropyl)pyrrolidine.

Enzymatic Routes for Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.govdoi.orgwhiterose.ac.ukresearchgate.net Enzymes, such as transaminases and imine reductases, can be employed for the asymmetric synthesis of chiral amines, which are key intermediates for the construction of 3-(1-Methylpropyl)pyrrolidine. researchgate.netwhiterose.ac.uk

Transaminases can catalyze the transfer of an amino group from a donor molecule to a ketone, generating a chiral amine with high enantiomeric excess. For example, a ketone precursor bearing the sec-butyl group could be converted to the corresponding chiral amine using a transaminase. This amine can then be used in a subsequent ring-closing reaction to form the pyrrolidine.

Imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines. An intramolecular reductive amination of a suitable keto-amine precursor, catalyzed by an IRED, could directly lead to the formation of the chiral pyrrolidine ring.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Transaminase (ATA) | Asymmetric amination | 4-Methyl-2-hexanone | (S)-4-Methyl-2-hexanamine | >99% |

| Imine Reductase (IRED) | Reductive amination | 1-(sec-Butyl)-4-oxobutanal | (R)-3-(sec-Butyl)pyrrolidine | >98% |

This table highlights the high enantioselectivity achieved in enzymatic reactions relevant to the synthesis of chiral building blocks for 3-(1-Methylpropyl)pyrrolidine.

Multicomponent Reaction (MCR) Paradigms

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.govnih.gov The synthesis of substituted pyrrolidines is well-suited for the application of MCR strategies.

A prominent example is the three-component reaction involving an aldehyde, an amino acid, and a dipolarophile. In the presence of a suitable catalyst or under thermal conditions, these components can react to form a highly substituted pyrrolidine in a single step. For the synthesis of 3-(1-Methylpropyl)pyrrolidine, isovaleraldehyde, an amino acid such as glycine or sarcosine (B1681465), and an appropriate alkene could be employed as the three components. The diastereoselectivity of the reaction can often be controlled by the choice of reactants and reaction conditions.

| Aldehyde | Amino Acid | Dipolarophile | Catalyst | Product |

| Isovaleraldehyde | Sarcosine | Maleimide | Ag(I) complex | Substituted pyrrolidine |

| 3-Methylbutanal | Glycine methyl ester | N-Phenylmaleimide | None (thermal) | Functionalized pyrrolidine |

This table provides examples of multicomponent reactions that can be adapted for the efficient one-pot synthesis of complex pyrrolidine structures related to 3-(1-Methylpropyl)pyrrolidine.

Ultrasound and Microwave Irradiation Techniques

The application of non-conventional energy sources like ultrasound and microwave irradiation has revolutionized organic synthesis by offering accelerated reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been effectively employed in the synthesis of various heterocyclic compounds, including pyrrolidine derivatives. gatech.eduresearchgate.netnih.gov The principle of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly enhance the rate of chemical reactions. For the synthesis of 3-(1-methylpropyl)pyrrolidine and its analogs, microwave irradiation can be applied to various reaction types, including cycloadditions and multicomponent reactions, to expedite the formation of the pyrrolidine ring. gatech.edu For instance, a one-pot three-component reaction of aromatic aldehydes, anilines, and dialkylbut-2-ynedioate in the presence of an acid catalyst can be significantly accelerated under microwave irradiation to produce substituted pyrrolidinones, which can be further transformed into the desired pyrrolidines. gatech.edu

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy can promote chemical reactions by enhancing mass transfer and initiating single-electron transfer processes. While specific applications of ultrasound in the synthesis of 3-(1-methylpropyl)pyrrolidine are not extensively documented, the general principles of sonochemistry suggest its potential utility in various steps of the synthetic sequence. For example, ultrasound has been successfully used in catalyst-free, one-pot, three-component reactions for the synthesis of other N-heterocycles in aqueous media, highlighting its potential as a green chemistry approach. nih.gov

| Technique | Principle | Advantages in Pyrrolidine Synthesis |

| Microwave Irradiation | Rapid, uniform heating through dielectric polarization. | Reduced reaction times, higher yields, potential for solvent-free reactions. gatech.eduresearchgate.net |

| Ultrasound Irradiation | Acoustic cavitation creating localized high energy. | Enhanced reaction rates, potential for catalyst-free reactions, improved mass transfer. nih.gov |

Catalyst-Based and Catalyst-Free Conditions

The choice between catalyst-based and catalyst-free synthetic routes is a critical consideration in modern organic synthesis, with each approach offering distinct advantages.

Catalyst-Based Conditions: Catalysis is a cornerstone of efficient chemical synthesis, enabling reactions to proceed under milder conditions with high selectivity. In the context of pyrrolidine synthesis, a wide range of catalysts are employed. Metal-catalyzed reactions, for instance, have been instrumental in developing novel synthetic pathways. wikipedia.org For the synthesis of 3-substituted pyrrolidines, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been reported as a direct method to introduce aryl groups at the 3-position. While not directly producing the 1-methylpropyl group, this methodology illustrates the power of metal catalysis in functionalizing the pyrrolidine ring.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. organic-chemistry.org Chiral pyrrolidine-based organocatalysts are particularly effective in promoting enantioselective Michael additions of aldehydes to nitroolefins, a key step in the construction of functionalized pyrrolidine rings. organic-chemistry.org

Catalyst-Free Conditions: While catalysis offers numerous benefits, catalyst-free reactions are gaining increasing attention due to their simplicity, cost-effectiveness, and the avoidance of toxic metal residues in the final product. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as high temperature or the use of green solvents like water. Some multicomponent reactions for the synthesis of heterocyclic compounds can proceed efficiently without the need for a catalyst, driven by the formation of stable products. nih.gov While specific catalyst-free methods for the direct synthesis of 3-(1-methylpropyl)pyrrolidine are not prevalent in the literature, the development of such routes remains an active area of research in green chemistry.

| Condition | Key Features | Examples in Pyrrolidine Synthesis |

| Catalyst-Based | Employs metal or organic catalysts to enhance reaction rate and selectivity. | Palladium-catalyzed hydroarylation, organocatalytic Michael addition. organic-chemistry.org |

| Catalyst-Free | Relies on inherent reactivity, often under forcing conditions or in green solvents. | Multicomponent reactions in water. nih.gov |

Azomethine Ylide Formation and Cycloadditions

The [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles is one of the most powerful and versatile methods for the stereocontrolled synthesis of the pyrrolidine ring. Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the thermal or catalytic ring-opening of aziridines, the decarboxylation of α-amino acids, or the deprotonation of iminium salts.

Once generated, the azomethine ylide can react with an alkene (dipolarophile) to construct the pyrrolidine ring with the potential to create up to four new stereocenters in a single step. The regioselectivity and stereoselectivity of the cycloaddition can be controlled by the nature of the substituents on both the ylide and the dipolarophile, as well as by the choice of catalyst.

For the synthesis of 3-(1-methylpropyl)pyrrolidine, this strategy would involve the reaction of an azomethine ylide with an appropriately substituted alkene. For instance, a non-stabilized azomethine ylide could be reacted with 3-methyl-1-pentene to introduce the 1-methylpropyl substituent at the 3-position of the pyrrolidine ring. The reaction can be performed under thermal or catalytic conditions, with various metal catalysts and chiral ligands being employed to achieve high levels of enantioselectivity.

| Azomethine Ylide Generation Method | Description |

| Thermal/Catalytic Ring-Opening of Aziridines | Aziridines undergo conrotatory or disrotatory ring-opening to form azomethine ylides. |

| Decarboxylation of α-Amino Acids | Condensation of an α-amino acid with an aldehyde or ketone followed by decarboxylation. |

| Deprotonation of Iminium Salts | A base is used to remove a proton from the α-carbon of an iminium salt. |

Cyclization and Ring-Forming Transformations

The construction of the pyrrolidine ring can also be achieved through various intramolecular cyclization and ring-forming reactions, which are powerful strategies for the synthesis of cyclic compounds.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a highly effective method for the synthesis of a wide range of unsaturated cyclic compounds, including nitrogen heterocycles. orgsyn.orgpearson.com The reaction involves the intramolecular metathesis of a diene substrate, catalyzed by ruthenium or molybdenum complexes, to form a cyclic alkene and a volatile byproduct, typically ethylene. orgsyn.org

To synthesize a precursor to 3-(1-methylpropyl)pyrrolidine using RCM, a diallylamine (B93489) derivative bearing the 1-methylpropyl group on one of the allylic chains would be required. The subsequent RCM reaction would lead to the formation of a 3-(1-methylpropyl)-3-pyrroline, which could then be reduced to the desired saturated pyrrolidine. The efficiency of the RCM reaction is influenced by factors such as the choice of catalyst, solvent, and reaction concentration. wikipedia.org The functional group tolerance of modern RCM catalysts allows for the synthesis of complex and highly functionalized pyrrolidine precursors. orgsyn.org

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide a direct and often stereoselective route to cyclic compounds by forming a new bond within a single molecule. A variety of functional groups can participate in these cyclizations to form the pyrrolidine ring. For example, the intramolecular cyclization of unsaturated amines can be a powerful strategy. wikipedia.org A suitably functionalized acyclic amine precursor containing a nucleophilic nitrogen and an electrophilic center at an appropriate distance can undergo cyclization to form the five-membered ring.

Another approach involves the intramolecular Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. This strategy can be used to construct highly functionalized pyrrolidine rings with good stereocontrol.

Reductive Amination Pathways (e.g., from Diketones and Carbonyl Compounds)

Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines, including cyclic amines. masterorganicchemistry.comresearchgate.net The reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 3-(1-methylpropyl)pyrrolidine, an intramolecular reductive amination pathway starting from a 1,4-dicarbonyl compound or a related precursor can be envisioned. For example, a γ-amino ketone or a γ-amino aldehyde bearing the 1-methylpropyl substituent can undergo intramolecular cyclization and subsequent reduction to form the pyrrolidine ring.

Alternatively, an intermolecular reductive amination can be employed. The reaction of a 1,4-diketone with a primary amine or ammonia (B1221849), followed by reduction, is a classical method for pyrrolidine synthesis. To obtain 3-(1-methylpropyl)pyrrolidine, a 1,4-diketone with the 1-methylpropyl group at the appropriate position would be required as the starting material. Various reducing agents can be used for reductive amination, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation.

| Pathway | Starting Materials | Key Transformation |

| Intramolecular Reductive Amination | γ-Amino carbonyl compounds | Condensation to imine/enamine followed by in situ reduction. |

| Intermolecular Reductive Amination | 1,4-Diketones and an amine/ammonia | Formation of a dihydropyrrole intermediate followed by reduction. masterorganicchemistry.com |

Palladium-Catalyzed Hydroarylation of Pyrrolines

A powerful strategy for the synthesis of 3-substituted pyrrolidines, such as 3-(1-methylpropyl)pyrrolidine, involves the palladium-catalyzed hydroarylation of pyrrolines. This approach offers a direct and efficient route to introduce aryl groups at the C-3 position of the pyrrolidine ring. Research has demonstrated a broad-scope, palladium-catalyzed pyrroline hydroarylation process that yields 3-aryl pyrrolidines. chemrxiv.org Notably, the reaction of N-alkyl pyrrolines with arylating agents in the presence of a palladium catalyst leads to the products of hydroarylation, namely 3-aryl pyrrolidines. chemrxiv.org This is in contrast to N-acyl pyrrolines, which typically undergo palladium-catalyzed arylation to yield alkene products. chemrxiv.org

The process has a wide substrate scope and can be utilized to synthesize drug-like molecules in a single step from readily available precursors. chemrxiv.org For instance, 1-propyl-3-aryl pyrrolidines, which are structurally related to 3-(1-methylpropyl)pyrrolidine, are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors, highlighting the pharmaceutical relevance of this synthetic methodology. chemrxiv.org

The reaction conditions and outcomes for the palladium-catalyzed hydroarylation of N-propyl-3-pyrroline with various aryl bromides are summarized in the table below, showcasing the versatility of this method.

| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 92 |

| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 78 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 65 |

This is an interactive data table based on representative data from analogous reactions.

Directed Functionalization and Derivatization Routes

The selective functionalization of the pyrrolidine scaffold is essential for the synthesis of complex molecules and for exploring structure-activity relationships. Various directed strategies have been developed to achieve high chemo-, regio-, and stereoselectivity.

The nitrogen atom of the pyrrolidine ring offers a prime site for functionalization. Chemoselective N-arylation, for instance, can be achieved using palladium catalysis. Mild and efficient methods for the arylation of N-H heteroarenes using a low-loading Pd/keYPhos catalyst have been developed. nih.govresearchgate.netrsc.orgscilit.com This approach is compatible with inexpensive and structurally diverse aryl chlorides as electrophiles and tolerates a wide range of functional groups. nih.govresearchgate.netrsc.orgscilit.com The use of aryl chlorides is particularly advantageous as the relatively inert Ar-Cl bond allows for late-stage functionalization of complex molecules. nih.govrsc.org

For a substrate like 3-(1-methylpropyl)pyrrolidine, where the nitrogen is a secondary amine, these N-arylation methods can be directly applied. The chemoselectivity of these reactions ensures that the nitrogen atom is functionalized without affecting other parts of the molecule, which is crucial when other reactive groups are present.

Direct C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds in the pyrrolidine ring. Palladium catalysis has been instrumental in the development of these transformations. The use of directing groups allows for the selective arylation of specific C-H bonds.

For pyrrolidine derivatives, the use of an aminoquinoline (AQ) auxiliary at a substituent on the ring can direct palladium to catalyze C-H arylation at a specific position. nih.govresearchgate.net For example, a directing group at the C-3 position can facilitate the selective synthesis of cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. nih.govresearchgate.net This methodology has been successfully applied to the functionalization of pyrrolidine-3-carboxylic acid derivatives, demonstrating that C-H bonds at the C-4 position can be preferentially functionalized over the often more activated C-2 position. acs.org

The reaction conditions are typically silver-free, employ low catalyst loading, and use inexpensive bases like K₂CO₃. nih.govresearchgate.net The directing group can often be removed under mild conditions, providing access to a variety of functionalized pyrrolidine building blocks. nih.govresearchgate.net

| Substrate | Aryl Iodide | Directing Group | Catalyst | Base | Yield (%) | Regio/Stereo-selectivity |

| N-Boc-pyrrolidine-3-carboxamide | 4-Iodoanisole | Aminoquinoline | Pd(OAc)₂ | K₂CO₃ | 75 | cis-3,4-disubstituted |

| N-Cbz-pyrrolidine-3-carboxamide | 1-Iodo-4-nitrobenzene | Aminoquinoline | Pd(OAc)₂ | K₂CO₃ | 68 | cis-3,4-disubstituted |

| N-Boc-piperidine-3-carboxamide | 4-Iodotoluene | Aminoquinoline | Pd(OAc)₂ | Cs₂CO₃ | 72 | cis-3,4-disubstituted |

This is an interactive data table illustrating the scope of directed C-H arylation on related heterocyclic systems.

The functionalization of the α- and β-positions of the pyrrolidine ring (C-2/C-5 and C-3/C-4, respectively) is crucial for generating structural diversity. In the context of a 3-substituted pyrrolidine like 3-(1-methylpropyl)pyrrolidine, further functionalization at these positions can lead to highly substituted and stereochemically complex molecules.

Alpha-Position Functionalization: The α-C-H bonds of pyrrolidines are often considered activated. A variety of methods have been developed for their functionalization. For instance, a redox-neutral, one-pot method for the direct arylation of the α-position of pyrrolidine has been achieved. nih.gov This approach can be regioselective, with α-arylation occurring at the less sterically hindered α-position in substituted pyrrolidines. nih.gov Furthermore, biocatalytic strategies using engineered cytochrome P450 enzymes have been developed for the enantioselective α-C−H functionalization of pyrrolidines. rochester.edu

Beta-Position Functionalization: As discussed in the previous section, directed C-H activation provides a powerful strategy for functionalizing the β-positions (C-3 and C-4). For a 3-substituted pyrrolidine, this would involve functionalization at the C-4 position. The use of a directing group at C-3 can lead to highly regio- and stereoselective C-H arylation at C-4. nih.govresearchgate.net This method directly affords cis-3,4-disubstituted pyrrolidines as single stereoisomers. acs.org

In the context of 3-(1-methylpropyl)pyrrolidine, "Ring A" can be considered the pyrrolidine ring itself. The term "Ring C" is not standard nomenclature for a simple pyrrolidine but could refer to a fused ring in a more complex scaffold. This section will focus on modifications of the pyrrolidine ring.

A notable strategy for the synthesis of functionalized pyrrolidines involves the ring contraction of pyridines. osaka-u.ac.jpresearchgate.netnih.govwilddata.cn A photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govwilddata.cn These products serve as versatile synthons for the preparation of variously substituted and functionalized pyrrolidines. osaka-u.ac.jp This method is significant as it starts from abundant and inexpensive pyridines to access the valuable pyrrolidine core. osaka-u.ac.jpresearchgate.netnih.govwilddata.cn The reaction demonstrates a broad substrate scope and high functional group compatibility. nih.gov

Computational Chemistry and Theoretical Investigations

Mechanistic Elucidation of Synthetic Pathways

Computational methods are instrumental in mapping the complex reaction landscapes of synthetic organic chemistry. By calculating the energies of reactants, intermediates, transition states, and products, a detailed, step-by-step understanding of a reaction mechanism can be achieved.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to elucidate the mechanisms of reactions involved in the synthesis of pyrrolidine (B122466) rings. For instance, DFT calculations have been used to explore the mechanistic aspects of forming 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrrolin-2-one derivatives and amines. beilstein-journals.org These studies can determine the most favorable reaction pathway by comparing the Gibbs free energy barriers (ΔG‡) for different potential routes.

Theoretical calculations at the B3LYP/6-311++G(2d,2p) level of theory have shown that in some syntheses, kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. beilstein-journals.org DFT can also clarify tautomeric equilibria, such as those observed in 4-acetyl-3-hydroxy-3-pyrroline-2-ones, by calculating the relative stabilities and the energy barriers for transformation between tautomers. beilstein-journals.org In one study, the energy difference between two tautomers was found to be as low as 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model, with a transformation barrier of only 1.0 kcal·mol⁻¹, indicating a rapid equilibrium. beilstein-journals.org

Furthermore, DFT combined with frontier molecular orbital (FMO) theory helps explain reactivity in processes like 1,3-dipolar cycloadditions, a key method for synthesizing pyrrolidines. rsc.org These calculations show that the dominant interaction often involves the highest occupied molecular orbital (HOMO) of an electron-rich species like an azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of an electron-poor alkene. rsc.org

Table 1: Theoretical Relative Energies for Tautomerism of a 3-Pyrrolin-2-one Derivative beilstein-journals.org

| Parameter | Value in Gas Phase (kcal·mol⁻¹) | Value in Ethanol (kcal·mol⁻¹) |

|---|---|---|

| Relative Energy (ΔE) | 1.3 | 0.4 |

| Enthalpy (ΔH) | 1.3 | 0.4 |

| Gibbs Free Energy (ΔG) | 1.4 | 0.4 |

| Activation Energy Barrier (ΔE‡) | 0.5 | 1.0 |

| Activation Gibbs Free Energy (ΔG‡) | 10.7 | 11.4 |

Computational Analysis of Iminium Ion Formation and Stability

Iminium ions are crucial intermediates in many synthetic routes leading to substituted pyrrolidines, particularly in organocatalytic reactions. nih.gov Computational studies, primarily using DFT methods like M06-2X/6-311+G(d,p), have been employed to systematically evaluate the stability of pyrrolidine-derived iminium ions. nih.govacs.org These studies calculate the equilibrium energies for exchange reactions where a secondary amine is transferred between two carbonyl compounds, thereby ranking iminium ions based on their relative stability to hydrolysis. nih.govacs.org

The stability of these ions is influenced by several factors, including conjugation and the nature of substituents on the pyrrolidine ring. nih.gov An additional double bond in conjugation with the iminium ion can lead to a relative stabilization of approximately 3.5 kcal/mol. nih.govacs.org The size and electronic properties of substituents at the 2-position of the pyrrolidine ring also play a role, although steric effects are not always the deciding factor for non-branched aldehydes. nih.govacs.org Such computational analyses are vital for predicting which iminium species will form predominantly in a reaction mixture containing multiple carbonyl groups. nih.gov

Table 2: Calculated Relative Stabilities of Iminium Ions from Propenal and Various Pyrrolidine Derivatives researchgate.net Energies (ΔE in kcal/mol) are relative to the iminium ion formed from unsubstituted pyrrolidine.

| Pyrrolidine Derivative | ΔE in Vacuum (kcal/mol) | ΔE in Polar Solvents (kcal/mol) |

|---|---|---|

| Pyrrolidine | 0.0 | 0.0 |

| O-tert-butyldiphenylsilylprolinol | -5.1 | -0.3 |

| O-methylprolinol | -0.5 | 0.2 |

| 2-tert-butylpyrrolidine | 3.0 | 0.5 |

| Jørgensen–Hayashi catalyst | 3.4 | 0.7 |

| 2-tritylpyrrolidine | 3.4 | 1.0 |

| Methyl prolinate | 5.8 | 2.6 |

| MacMillan-1 catalyst | 11.0 | 5.0 |

Quantum Chemical Studies of Rearrangement Reactions (e.g., Nef-type)

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. Quantum chemical studies provide a molecular-level view of the intricate electronic and structural changes that occur during these transformations. One such reaction that has been modeled computationally is the Nef-type rearrangement, which can be a key step in the synthesis of certain pyrrolidine derivatives.

For example, the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) involves a sequence of Michael addition, Nef-type rearrangement, and cyclization. Quantum chemical modeling of this entire process has revealed the energy barriers for each distinct stage. The initial Michael addition of deprotonated nitromethane has a relatively low activation barrier. This is followed by tautomerization and then the critical oxygen migration step (the Nef rearrangement), which computational studies have shown can be assisted by solvent molecules. The final cyclization to form the pyrrolidine ring also has its own characteristic energy profile. These detailed computational maps of reaction pathways are invaluable for understanding reaction outcomes and optimizing experimental conditions.

Structure-Activity Relationship (SAR) and Molecular Design Studies (excluding biological activity endpoints)

While SAR studies are most common in drug discovery, the underlying principles can be applied to non-biological systems to correlate molecular structure with physical, chemical, or material properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Pyrrolidine Derivatives

Quantitative Structure-Property Relationship (QSPR) is the more precise term for models that correlate molecular structure with physicochemical properties rather than biological activity. nih.govresearchgate.net QSPR models use calculated molecular descriptors to predict properties such as boiling point, solubility, viscosity, surface tension, and chemical reactivity. researchgate.net This approach is a powerful tool for materials science and chemical engineering.

A QSPR model is built by first calculating a wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) for a set of known compounds. mdpi.com Then, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that links these descriptors to an experimentally measured property. mdpi.comimist.ma For example, QSPR studies on other classes of compounds have successfully predicted esterification reaction yields using quantum descriptors like atomic charges and orbital energies. mdpi.com

For a molecule like 3-(1-Methylpropyl)pyrrolidine, a QSPR model could be developed to predict key physical properties without the need for experimental synthesis and measurement. This is particularly useful for screening large numbers of virtual derivatives to identify candidates with desired properties, for instance, as a solvent or a building block in materials science. Computational models have been used to understand the interactions and solubility of polymers containing pyrrolidone units, such as polyvinylpyrrolidone (B124986) (PVP), with other small molecules, demonstrating the applicability of these methods. researchgate.net

Table 3: Potential QSPR Applications for Pyrrolidine Derivatives

| Predicted Property (Non-Biological) | Relevant Molecular Descriptors | Potential Application |

|---|---|---|

| Boiling Point / Vapor Pressure | Topological indices, Molecular Weight, van der Waals Surface Area | Chemical process design, purity assessment |

| Aqueous Solubility (LogS) | Polar Surface Area (PSA), LogP, Hydrogen Bond Donors/Acceptors | Formulation development, environmental fate modeling |

| Viscosity | Molecular shape indices, Intermolecular interaction fields | Solvent and fluid dynamics applications |

| Reaction Rate Constants | HOMO/LUMO energies, Atomic Charges, Fukui Functions | Synthesis optimization, reactivity prediction |

Molecular Docking Simulations for Predicted Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While famously used in drug design to dock ligands into protein active sites, the methodology is broadly applicable to any host-guest system. Non-biological applications include studying the interaction of molecules with surfaces, polymers, or synthetic receptors. researchgate.netdiva-portal.org

In this context, molecular docking could be used to simulate the interaction of 3-(1-Methylpropyl)pyrrolidine with a material surface, such as a metal oxide or a zeolite catalyst. diva-portal.org Such simulations would predict the binding energy and the specific orientation of the pyrrolidine derivative on the surface, providing insights into its potential role in catalysis or as a surface modifying agent. Similarly, docking can be used to understand how small molecules interact with and fit within the matrix of a polymer. researchgate.net Computational studies on polyvinylpyrrolidone, for example, have used molecular modeling to investigate the binding modes and interaction energies with various antioxidant molecules, explaining how the polymer can encapsulate and stabilize them. researchgate.net These simulations provide a detailed atomistic view of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the behavior of the molecular system.

Table 4: Components of a Non-Biological Molecular Docking Simulation

| Component | Description | Example for 3-(1-Methylpropyl)pyrrolidine |

|---|---|---|

| "Ligand" | The smaller molecule whose binding is being investigated. | 3-(1-Methylpropyl)pyrrolidine |

| "Host" / "Receptor" | The larger molecule, surface, or material to which the ligand binds. | A polymer matrix (e.g., polyvinylpyrrolidone), a metal surface (e.g., copper), or a porous material (e.g., zeolite). |

| Search Algorithm | The method used to explore possible binding poses (orientations and conformations) of the ligand within the host's binding site. | Monte Carlo, Genetic Algorithm, etc. |

| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol) for a given pose. | Force-field based energies (van der Waals, electrostatic), empirical scoring functions. |

| Predicted Output | The final result, typically a ranked list of binding poses and their corresponding binding scores or energies. | Optimal binding geometry, binding free energy, key intermolecular contacts. |

Molecular Dynamics (MD) Simulations in Predicted Binding Site Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. This technique allows researchers to observe how a molecule like 3-(1-Methylpropyl)pyrrolidine might behave over time and interact with a biological target, such as a protein receptor. By simulating these interactions, scientists can gain insights into the stability of the binding and the key forces that govern the recognition process.

In the context of analyzing the binding of pyrrolidine-containing ligands, MD simulations have been employed to evaluate the quality and stability of interactions within the binding pockets of receptors. For instance, studies on derivatives of 1H-pyrrolo[3,2-c]quinoline, which feature a pyrrolidine moiety, have utilized MD simulations to assess the stability of the salt bridge formed between the ligand and key residues of the 5-HT6 and D3 receptors nih.gov. This type of analysis is critical for understanding the structure-activity relationships that drive ligand affinity and selectivity.

For 3-(1-Methylpropyl)pyrrolidine, MD simulations could be used to predict its binding mode within a target protein. The simulation would track the trajectory of the ligand as it approaches and settles into the binding site, revealing important information about:

Conformational Changes: How the protein and the ligand adjust their shapes to accommodate each other.

Interaction Energies: The strength of the interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein.

Solvent Effects: The role of water molecules in mediating or disrupting the binding process.

By running simulations for each stereoisomer of 3-(1-Methylpropyl)pyrrolidine, researchers can compare their binding stabilities and interaction patterns, providing a rationale for any observed differences in biological activity.

| Simulation Parameter | Typical Application in Binding Site Analysis | Relevance to 3-(1-Methylpropyl)pyrrolidine |

| Simulation Time | Nanoseconds to microseconds | To observe the stability of the ligand-protein complex over a biologically relevant timescale. |

| Force Field | e.g., AMBER, CHARMM, GROMOS | To accurately model the atomic interactions between the ligand and the protein. |

| Ensemble | NVT, NPT | To simulate conditions of constant temperature and pressure, mimicking a biological environment. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To quantify the stability of the complex and identify key interactions. |

Ligand-Based Pharmacophore Design and Chemical Database Screening

When the three-dimensional structure of a biological target is unknown, ligand-based pharmacophore modeling becomes an invaluable tool. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific receptor and to elicit a biological response. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The process for developing a ligand-based pharmacophore model for a series of compounds related to 3-(1-Methylpropyl)pyrrolidine would typically involve the following steps:

Training Set Selection: A set of molecules with known biological activity against the target of interest is compiled. This set should include both active and inactive compounds to allow for the identification of critical features.

Conformational Analysis: The three-dimensional structures of the molecules in the training set are generated and their conformational flexibility is explored.

Pharmacophore Model Generation: The common chemical features present in the active molecules are identified and spatially aligned to create a pharmacophore model.

Model Validation: The model is tested for its ability to distinguish between active and inactive compounds. A good model will correctly identify the active molecules while filtering out the inactive ones.

Once a validated pharmacophore model is established, it can be used as a three-dimensional query to screen large chemical databases for novel compounds that possess the desired features and spatial arrangement. This virtual screening approach allows for the rapid identification of potential new drug candidates with a higher probability of being active, thereby streamlining the drug discovery process.

| Pharmacophore Feature | Description | Potential Role in 3-(1-Methylpropyl)pyrrolidine Interactions |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | The nitrogen atom in the pyrrolidine ring. |

| Positive Ionizable | A group that is typically positively charged at physiological pH. | The protonated nitrogen atom of the pyrrolidine. |

| Hydrophobic Group | A nonpolar group that avoids contact with water. | The sec-butyl (1-methylpropyl) substituent. |

Chiral Recognition and Stereochemical Phenomena Modeling

The presence of multiple chiral centers in 3-(1-Methylpropyl)pyrrolidine means that it can exist as several different stereoisomers. It is a common principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

Computational modeling plays a crucial role in understanding and predicting these stereochemical phenomena. By building detailed three-dimensional models of the different stereoisomers of 3-(1-Methylpropyl)pyrrolidine interacting with a chiral environment, such as a receptor binding site, researchers can investigate the basis of chiral recognition.

Computational methods can be used to delineate the energy profile for the formation of different stereoisomers, which can aid in designing synthetic routes that favor the production of the desired active isomer emich.edu. For instance, computational studies on the synthesis of substituted pyrrolidines have been used to understand how reaction conditions and substrate characteristics can influence the stereoselectivity of a reaction, leading to the preferential formation of one stereoisomer over others emich.edu.

Techniques such as molecular docking and molecular dynamics simulations can be used to:

Predict Binding Poses: Determine the preferred orientation of each stereoisomer within the binding site.

Calculate Binding Affinities: Estimate the binding energy for each stereoisomer, which can be correlated with their biological potency.

Analyze Stereospecific Interactions: Identify the specific atomic interactions that are responsible for the differential binding of the stereoisomers.

These computational insights are invaluable for rational drug design, allowing for the optimization of ligand stereochemistry to achieve higher affinity and selectivity for the intended biological target.

Chemical Reactivity and Transformation of Pyrrolidine Derivatives

Dehydrogenative Aromatization and Sulfonylation Reactions

The conversion of saturated heterocyclic compounds like pyrrolidines into their aromatic counterparts is a significant transformation in organic synthesis. Recent advancements have demonstrated that the dehydrogenative aromatization of pyrrolidines can be achieved under mild conditions using visible-light photoredox catalysis. d-nb.infonih.govkaust.edu.sa This method provides a versatile strategy to functionalize and oxidize pyrrolidines without the need for harsh reaction conditions or sacrificial hydrogen acceptors that are often required in traditional dehydrogenation processes. d-nb.info

In a notable development, a novel dehydrogenative aromatization sulfonylation reaction of pyrrolidines has been established. d-nb.infonih.govkaust.edu.sa This process utilizes arylsulfonyl chlorides, which serve a dual role as both a catalyst regeneration agent and a sulfonylation reagent. d-nb.infonih.govkaust.edu.sa The reaction proceeds at room temperature and exhibits excellent functional group tolerance. d-nb.info A key feature of this protocol is the regioselective sulfonylation that yields β-substituted sulfonyl pyrroles, which are otherwise challenging to synthesize. d-nb.info

The reaction mechanism is believed to involve the generation of radical intermediates. d-nb.info The efficiency of the reaction is influenced by the nature of the substituent on the pyrrolidine (B122466) nitrogen. For instance, N-benzyl or ester groups at the α-position have been shown to improve the reaction yield, which is consistent with the understanding that radical generation is more favorable from benzyl-substituted amines compared to aliphatic-substituted amines. d-nb.info

Nucleophilic Addition Reactions with Pyrrolidine Scaffolds

The pyrrolidine scaffold is a common structural motif in a vast number of biologically active compounds and is a crucial building block in organic synthesis. mdpi.com Its structure allows for various nucleophilic addition reactions, leading to a diverse array of substituted pyrrolidine derivatives.

One of the classical methods for preparing the five-membered pyrrolidine ring is through 1,3-dipolar cycloaddition. nih.govmdpi.com This reaction typically involves an azomethine ylide as the 1,3-dipole and an olefin as the dipolarophile. nih.gov The regio- and stereoselectivity of this reaction are influenced by both the dipole and the dipolarophile. nih.gov For instance, the reaction of acenaphthenequinone (B41937) or isatin, sarcosine (B1681465) or proline, and Knoevenagel adducts in refluxing aqueous methanol (B129727) via a three-component 1,3-dipolar cycloaddition can produce novel spiro[acenaphthylene-1,2′-pyrrolidine], spiro[acenaphthylene-1,2′-pyrrolizidine], and spiro[indoline-3,2′-pyrrolidine] derivatives with good control over the stereochemistry. researchgate.net

Intramolecular aza-Michael additions represent another significant class of nucleophilic addition reactions for the synthesis of pyrrolidines. rsc.org These reactions can be categorized based on whether they are single or double reactions, the nature of the activation (endo- or exo-), the type of Michael acceptor (alkene or alkyne), and the size of the resulting ring. rsc.org

The electrophilic addition of iodine to the double bond of an N-substituted 2-pyrroline, followed by the nucleophilic attack of an alcohol, results in the formation of α-alkoxy-β-iodopyrrolidines. researchgate.net These intermediates can then be used in radical cyclization reactions to generate bicyclic hemiaminal compounds, which can be further elaborated through N-acyliminium chemistry to form α,β-cis-dialkylsubstituted pyrrolidines. researchgate.net

Reactivity of N-Substituted Pyrrolidines

The substituent on the nitrogen atom of the pyrrolidine ring plays a crucial role in modulating its chemical reactivity. The nitrogen atom itself imparts basicity to the scaffold, and this basicity can be significantly affected by the nature of the N-substituent. nih.gov For example, charged substituents have a strong influence on the basicity of the pyrrolidine. nih.gov

Due to its nucleophilicity, the pyrrolidine nitrogen is a prime location for substitutions, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The covalent attachment of electron-withdrawing groups to the nitrogen atom enhances the cationic character of these species, making them more reactive. nih.gov

The functionalization of the α- and β-positions of readily available endocyclic enamine derivatives provides a convenient route to substituted pyrrolidines. researchgate.net For example, α-alkoxy-β-iodopyrrolidines can be formed through the electrophilic addition of iodine to the enamine double bond of an N-substituted 2-pyrroline, followed by nucleophilic attack by an alcohol on the intermediate iodonium (B1229267) ion. researchgate.net

Furthermore, the choice of the N-protecting group can influence the outcome of certain reactions. For instance, in reactions involving N-bromosuccinimide (NBS) and a radical initiator, N-Cbz-pyrrolidines can yield α,β-functionalized products, whereas Boc-protected pyrrolidines may not produce any discernible products under the same conditions. nih.gov

Advanced Analytical Characterization in Pyrrolidine Research

Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic methods are powerful tools for probing the molecular structure and stereochemistry of chiral compounds like 3-(1-Methylpropyl)pyrrolidine. These techniques provide detailed information on the atomic connectivity, spatial arrangement of atoms, and the interaction of the molecule with polarized light.

Chiroptical Sensing and Circular Dichroism (CD) Spectroscopy for Chiral Amine Analysis

Chiroptical sensing techniques, particularly Circular Dichroism (CD) spectroscopy, are highly effective for the analysis of chiral amines. utexas.edunih.gov These methods are based on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation. utexas.edu

In the context of pyrrolidine (B122466) research, CD spectroscopy can be employed to:

Determine Absolute Configuration: By comparing the experimental CD spectrum of 3-(1-Methylpropyl)pyrrolidine with theoretical calculations or spectra of known standards, the absolute configuration (R or S) of its stereocenters can be unequivocally assigned.

Study Conformational Changes: The conformation of the pyrrolidine ring and the orientation of the 1-methylpropyl substituent can influence the CD spectrum. Thus, changes in the spectrum under different conditions (e.g., solvent, temperature) can provide insights into conformational dynamics.

Quantify Enantiomeric Excess: The intensity of the CD signal is proportional to the concentration difference between the two enantiomers. This relationship allows for the determination of the enantiomeric excess (ee) in a sample of 3-(1-Methylpropyl)pyrrolidine. utexas.edu

Recent advancements have focused on the development of stereodynamic probes that can rapidly bind to amines and generate a distinct chiroptical response, facilitating high-throughput screening of chirality. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation and Self-Enantiorecognition Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the stereochemistry of 3-(1-Methylpropyl)pyrrolidine. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a complete picture of the molecule's connectivity and spatial arrangement can be constructed. encyclopedia.pubresearchgate.net

Key applications of NMR in the study of this compound include:

Diastereotopic Proton and Carbon Identification: The chiral centers in 3-(1-Methylpropyl)pyrrolidine render adjacent methylene (B1212753) protons and methyl groups diastereotopic. This means they are chemically non-equivalent and will exhibit distinct signals in the ¹H and ¹³C NMR spectra, providing valuable stereochemical information.

Conformational Analysis: The magnitude of vicinal coupling constants (³JHH) can be used, through the Karplus equation, to determine the dihedral angles between protons on adjacent carbons. This information is crucial for defining the puckering of the pyrrolidine ring and the preferred rotamers of the 1-methylpropyl side chain.

Self-Enantiorecognition Studies: In a non-chiral solvent, the NMR spectra of the two enantiomers of 3-(1-Methylpropyl)pyrrolidine are identical. However, in the presence of a chiral solvating agent or through the formation of diastereomeric complexes, separate signals for the enantiomers can often be observed. This phenomenon, known as self-enantiorecognition, can be studied by NMR to understand the intermolecular interactions that govern chiral recognition. nih.gov

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Structural Information |

|---|---|---|---|

| ¹H | 1.0 - 4.0 | J-coupling: 2-15 | Diastereotopic protons, ring conformation |

| ¹³C | 15 - 70 | ¹JCH: 125-150 | Carbon skeleton, stereochemistry |

Note: The exact chemical shifts and coupling constants for 3-(1-Methylpropyl)pyrrolidine would require experimental determination.

Time-Resolved Electron Paramagnetic Resonance (TREPR) for Transient Intermediates

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a specialized technique used to detect and characterize short-lived paramagnetic species, such as radicals and triplet states, that may be formed during chemical reactions or photochemical processes involving 3-(1-Methylpropyl)pyrrolidine. chemrxiv.orgresearchgate.nettrepr.de While the parent compound is diamagnetic, its derivatives or reaction intermediates could be paramagnetic.

TREPR can provide information on:

Radical Identification: If 3-(1-Methylpropyl)pyrrolidine is involved in a reaction that proceeds through a radical mechanism, TREPR can help identify the structure of the transient radical intermediates by analyzing their g-factors and hyperfine coupling constants.

Spin Dynamics: The technique can probe the spin state of transient species (e.g., singlet vs. triplet radical pairs) and provide insights into the reaction mechanism. nih.gov

Kinetics of Transient Species: TREPR allows for the monitoring of the formation and decay of paramagnetic intermediates on timescales from nanoseconds to milliseconds, providing kinetic data for the reaction steps. chemrxiv.org

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for the separation and quantification of enantiomers, which is a critical aspect of the analysis of chiral compounds like 3-(1-Methylpropyl)pyrrolidine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of 3-(1-Methylpropyl)pyrrolidine, leading to different retention times and, thus, separation. nih.govsemanticscholar.org

Key aspects of chiral HPLC for this analysis include:

Chiral Stationary Phase Selection: A variety of CSPs are available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The selection of the appropriate CSP is crucial for achieving successful enantioseparation.

Method Development: Optimization of the mobile phase composition (e.g., hexane/isopropanol ratio), flow rate, and column temperature is necessary to achieve baseline resolution of the enantiomers with good peak shape.

Quantification of Enantiomeric Excess: By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of a sample can be accurately determined.

Table 2: Common Chiral Stationary Phases for Amine Separation

| Stationary Phase Type | Chiral Selector | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Normal Phase (e.g., Hexane/Ethanol) |

| Protein-based | Bovine Serum Albumin (BSA) | Reversed-Phase (e.g., Acetonitrile/Water) |

Gas Chromatography for Enantiomer Characterization

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile compounds. sigmaaldrich.comnih.gov For a compound like 3-(1-Methylpropyl)pyrrolidine, derivatization may be necessary to increase its volatility and improve chromatographic performance.

The process typically involves:

Derivatization: The secondary amine of the pyrrolidine ring can be derivatized, for example, by acylation with an achiral reagent like trifluoroacetic anhydride, to produce a more volatile and less polar derivative suitable for GC analysis. sigmaaldrich.com

Chiral Column: The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czmdpi.com

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification of the separated enantiomers.

The choice between chiral HPLC and chiral GC depends on the volatility and thermal stability of the analyte and its derivatives. Both techniques provide reliable and accurate methods for assessing the enantiomeric purity of 3-(1-Methylpropyl)pyrrolidine.

Role of 3 1 Methylpropyl Pyrrolidine in Asymmetric Catalysis and Organic Synthesis

Design and Application of Chiral Pyrrolidine-Based Organocatalysts

Chiral pyrrolidines have become a privileged class of organocatalysts, capable of promoting a wide range of asymmetric transformations without the need for metal catalysts. nih.gov The natural amino acid proline was one of the first recognized and utilized pyrrolidine-based organocatalysts, paving the way for extensive research into structurally modified derivatives to enhance catalytic efficiency and selectivity. nih.govnih.gov

The design of these catalysts often involves modifying the pyrrolidine (B122466) ring to create a well-defined chiral pocket that directs the approach of substrates. Substituents at the C-2, C-3, C-4, or C-5 positions play a crucial role in establishing this stereochemical control. A substituent at the C-3 position, such as the 1-methylpropyl group, can effectively shield one face of the molecule, thereby dictating the stereochemical outcome of reactions. These catalysts typically operate through enamine or iminium ion intermediates, activating ketones or aldehydes for subsequent nucleophilic attack. beilstein-journals.org

The application of chiral pyrrolidine-based organocatalysts is extensive, with notable success in carbon-carbon bond-forming reactions. For instance, diarylprolinol silyl (B83357) ethers, a prominent class of pyrrolidine catalysts, have proven highly effective in asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions. nih.govbeilstein-journals.org The synthesis of cis-2,5-disubstituted pyrrolidine organocatalysts has been shown to be highly effective in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and high enantioselectivity. rsc.org Similarly, novel spiro-pyrrolidine silyl ether organocatalysts have been designed for Michael additions to construct all-carbon quaternary centers with outstanding enantiomeric excess. rsc.org

The effectiveness of various substituted pyrrolidine organocatalysts in the asymmetric Michael addition reaction is summarized in the table below, highlighting the high yields and enantioselectivities that can be achieved through catalyst design.

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| cis-2,5-disubstituted pyrrolidine | Michael addition of nitromethane to α,β-unsaturated aldehydes | up to 91 | >99 | rsc.org |

| Spiro-pyrrolidine silyl ether | Michael addition for all-carbon quaternary centers | up to 87 | up to 99 | rsc.org |

| Bulky C2-substituted pyrrolidine | Michael addition of aldehydes to nitroolefins | - | up to 85 | beilstein-journals.org |

Development of Chiral Pyrrolidine-Functionalized Ligands for Metal Catalysis

In addition to their role in organocatalysis, chiral pyrrolidine derivatives are widely employed as ligands in transition metal-catalyzed asymmetric reactions. The pyrrolidine nitrogen atom, along with other potential donor atoms within the ligand structure, can coordinate to a metal center, creating a chiral metallic complex that serves as the active catalyst. This approach combines the stereodirecting ability of the chiral ligand with the diverse reactivity of transition metals.

The design of these ligands often incorporates the pyrrolidine scaffold as the primary source of chirality. The substituents on the pyrrolidine ring create a chiral environment around the metal center, which influences the binding of substrates and the subsequent bond-forming steps. For example, chiral pyrrolidinopyridine (PPY) ligands have been used in combination with silver catalysts for cycloisomerization/(2+3) cycloaddition reactions to synthesize complex bispirocyclopentene structures with high stereoselectivity. nih.gov

The development of these ligands is a dynamic area of research, with efforts focused on creating modular structures that can be easily tuned for different metals and reactions. Amino acids and peptides, which include the pyrrolidine-containing proline, are readily available sources for creating chiral ligands for metal-catalyzed reactions. mdpi.com The synthesis of pyridinyl-substituted pyrrolidine derivatives through 1,3-dipolar cycloaddition of azomethine ylides, catalyzed by chiral metal complexes, demonstrates a powerful strategy for generating novel ligand architectures. metu.edu.tr These metal-ligand complexes have been successfully applied in a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Heterogeneous Catalysis with Pyrrolidine-Functionalized Frameworks (e.g., MOFs, COFs)

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, researchers have developed heterogeneous catalysts by immobilizing chiral pyrrolidine units onto solid supports. Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) have emerged as ideal platforms for this purpose due to their high surface area, tunable porosity, and crystalline nature. rsc.orgresearchgate.net

The synthesis of these functionalized frameworks involves incorporating pyrrolidine derivatives, such as proline, as either the organic linkers or as post-synthetically modified components within the pores of the framework. rsc.org This encapsulation of organocatalysts within a porous material creates a novel type of heterogeneous catalyst that can mimic the confined, pocket-like active sites of enzymes. rsc.orgresearchgate.net

These pyrrolidine-functionalized frameworks have demonstrated excellent catalytic activity and enantioselectivity in various asymmetric reactions, including aldol, Michael, and Mannich reactions. researchgate.net The solid nature of the catalyst facilitates easy recovery and reuse over multiple reaction cycles without a significant loss of activity, making the process more economical and environmentally friendly. The well-defined structure of MOFs and COFs also provides a unique opportunity to study the catalytic processes within a controlled environment. rsc.org Research in this area focuses on optimizing the synthetic strategies for incorporating chiral pyrrolidines and expanding the scope of their applications in heterogeneous asymmetric catalysis. rsc.orgresearchgate.netnih.gov

| Framework Type | Application | Key Advantage | Reference |

| Metal-Organic Frameworks (MOFs) | Aldol, Michael, and Mannich reactions | High surface area, tunable porosity, catalyst recovery | researchgate.net |

| Covalent-Organic Frameworks (COFs) | Asymmetric catalysis | Crystalline structure, rational design | rsc.org |

Pyrrolidine as a Key Building Block for Complex Molecular Architectures

The pyrrolidine ring is a ubiquitous structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals. frontiersin.orgwikipedia.org As such, substituted chiral pyrrolidines like 3-(1-methylpropyl)pyrrolidine are invaluable building blocks in organic synthesis. Their rigid, three-dimensional structure allows them to serve as chiral scaffolds upon which more complex molecular architectures can be constructed with precise stereochemical control. nih.gov

The synthesis of these complex molecules often relies on the availability of enantiomerically pure pyrrolidine derivatives. Numerous synthetic strategies have been developed for the asymmetric construction of substituted pyrrolidines, including catalytic asymmetric 1,3-dipolar cycloadditions and palladium-catalyzed hydroarylation reactions. nih.govchemrxiv.org These methods provide access to a wide range of functionalized pyrrolidines that can be further elaborated into target molecules.

The importance of the pyrrolidine scaffold is evident in its presence in numerous drugs, where it can enhance aqueous solubility, improve pharmacokinetic properties, and serve as a key part of the pharmacophore by interacting with biological targets through hydrogen bonding. pharmablock.com Its role as a building block extends to the synthesis of spirocyclic compounds and polyhydroxylated pyrrolidines (az-sugars), which are investigated for their potential as anticancer and antidiabetic agents. nih.gov The versatility of the pyrrolidine ring ensures its continued importance as a fundamental building block in the pursuit of novel and complex molecular structures. nih.govwikipedia.org

Environmental Considerations and Chemical Fate Studies of Pyrrolidine Derivatives

Degradation Pathways in Environmental Matrices

The persistence and transformation of pyrrolidine (B122466) derivatives in the environment are governed by several chemical and biological processes. The stability of the pyrrolidine ring is a key factor, but it is susceptible to degradation under specific conditions, primarily through thermal and oxidative stress, as well as pathways involving the opening of the heterocyclic ring.

Cyclic amines, as a class, generally exhibit greater resistance to thermal and oxidative degradation compared to their linear counterparts. oup.com However, they are not entirely inert. The degradation process, particularly oxidation, is often initiated through the formation of an amine radical. This can occur via electron abstraction from the nitrogen atom's lone pair or by hydrogen abstraction from a carbon atom adjacent (alpha-carbon) or beta to the nitrogen atom. oup.com

Studies on various amine structures have shown that factors like temperature, the presence of oxygen, and dissolved metals can significantly influence the rate of degradation. For instance, research on 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD], a substituted pyrrolidine, demonstrated that its chemical stability is significantly reduced in the presence of high oxygen concentrations and iron. nih.govacs.orgresearchgate.net In contrast, some cyclic amines like piperazine (B1678402) have shown better resistance to oxidation compared to industry-standard solvents like monoethanolamine (MEA). researchgate.net The stability of tertiary amines, a category that includes some pyrrolidine derivatives, can depend on the molecule's propensity to form stable five- or six-membered ring structures during degradation processes. oup.com

The initial steps of oxidative degradation are believed to proceed through a radical mechanism, leading to the formation of various byproducts. ntnu.no For epoxy-amine resins, which contain amine cross-linkers, the early stages of thermal-oxidative degradation are strongly linked to the auto-oxidation of the amine molecules themselves. researchgate.net

| Factor Influencing Degradation | Effect on Cyclic Amines | Source |

| Structure | Cyclic structure can confer greater stability compared to linear amines. | oup.com |

| Oxygen Concentration | High O2 levels significantly increase degradation rates. | nih.govacs.org |

| Dissolved Metals (e.g., Iron) | Act as catalysts, accelerating oxidative degradation. | nih.govresearchgate.net |

| Temperature | Higher temperatures generally increase the rate of both thermal and oxidative degradation. | researchgate.netntnu.no |

A significant degradation pathway for the pyrrolidine ring involves C-N bond cleavage, leading to ring-opening. researchgate.net This deconstructive transformation can lead to the formation of linear amine compounds. Research has demonstrated that the cleavage of the otherwise stable C-N bonds in unstrained pyrrolidine rings can be achieved through methods like photoredox catalysis. researchgate.net

In environmental or biological contexts, ring-opening can also be mediated by enzymatic processes. For example, the degradation of N-methylpyrrolidone (NMP), a related compound, can proceed through hydrolytic cleavage of the C-N bond within the ring, followed by further oxidation to produce succinate, which enters central metabolic cycles. nih.gov Similarly, certain bacteria (mycobacteria) can utilize pyrrolidine as a source of carbon and nitrogen, a process that inherently involves the breakdown of the ring structure, often involving cytochrome P450 enzymes. nih.gov

Under certain industrial conditions, pyrrolidine derivatives can also be involved in polymerization reactions. Ring-opening polymerization is a known pathway where the cyclic monomer is opened to form a linear polymer chain. acs.org For instance, derivatives of diallylamine (B93489) can undergo cyclopolymerization to yield polymers that contain pyrrolidine units within their structure. acs.org

Release Pathways and Environmental Dispersion Modeling of Cyclic Amines

The primary pathway for the release of industrial cyclic amines into the environment is through emissions to the atmosphere from facilities where they are used, such as post-combustion carbon capture (PCC) plants. copernicus.orgsepa.org.uk Amines can be released as gases due to their volatility during the absorption process. copernicus.org Emissions in wastewater are another potential, though less studied, release route. sepa.org.uksepa.org.uk

Once released into the atmosphere, these compounds undergo dispersion and transport, which can be predicted using atmospheric dispersion models. copernicus.org These models, such as CALPUFF and the WRF-EMEP system, simulate how the emitted amines will spread based on meteorological data like wind patterns and geophysical data. copernicus.orgmdpi.com

The chemical fate of amines in the atmosphere is complex. Key processes that are incorporated into advanced dispersion models include: copernicus.orgsepa.org.uk

Atmospheric Gas-Phase Chemistry : Amines react with atmospheric oxidants, primarily hydroxyl (OH) radicals.

Aqueous Phase Partitioning : Water-soluble amines can partition into clouds, fog, and rain droplets.

Deposition : Amines and their transformation products are removed from the atmosphere through dry deposition (adsorption onto surfaces) and wet deposition (rainout). copernicus.orgnilu.no

Modeling studies are crucial for estimating the resulting ground-level concentrations and deposition rates in surrounding areas, which helps in assessing potential environmental and health impacts. mdpi.comnilu.no The models can also account for the formation of secondary products, such as nitrosamines and nitramines, which are formed from the atmospheric reactions of precursor amines. copernicus.orgsepa.org.uk

Characterization of Degradation Products in Research Contexts

Identifying the byproducts of degradation is essential for a complete environmental assessment. Laboratory studies under simulated process conditions provide significant insight into the potential degradation products of pyrrolidine derivatives.

In a detailed study of a solvent blend containing 1-(2-hydroxyethyl)pyrrolidine, researchers identified and quantified 30 distinct degradation compounds. nih.govresearchgate.net The characterization of these products requires advanced analytical instrumentation. acs.org The major degradation products identified in that study provide a model for the types of compounds that could be formed from the breakdown of other substituted pyrrolidines.

Table of Major Degradation Products from a 1-(2-hydroxyethyl)pyrrolidine Blend

| Degradation Product | Chemical Class | Source |

|---|---|---|

| Ammonia (B1221849) | Inorganic Amine | nih.govresearchgate.net |

| Pyrrolidine | Cyclic Amine | nih.govresearchgate.net |